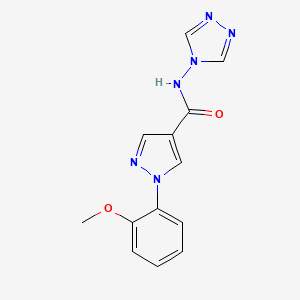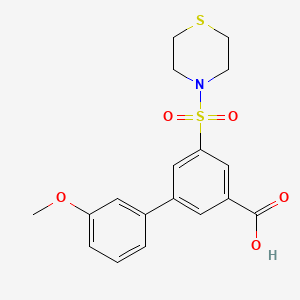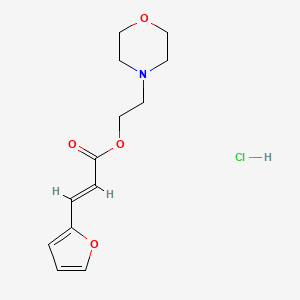
1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide inhibits PKA by binding to the enzyme's regulatory subunit, preventing the catalytic subunit from being activated. This results in a decrease in PKA activity, which can lead to various downstream effects depending on the specific cellular context.
Biochemical and Physiological Effects:
In addition to its potential use as a PKA inhibitor, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme adenosine deaminase, which is involved in purine metabolism. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide in lab experiments is its specificity for PKA inhibition, which can allow for more targeted manipulation of cellular processes. However, one limitation is that this compound has relatively low potency compared to other PKA inhibitors, which may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for 1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide research. One area of interest is the development of more potent and selective PKA inhibitors based on the structure of this compound. Additionally, this compound's anti-inflammatory effects suggest that it may have potential as a therapeutic agent for inflammatory diseases. Finally, further research is needed to fully understand the downstream effects of PKA inhibition by this compound and how these effects may vary depending on the specific cellular context.
Synthesis Methods
The synthesis of 1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide involves the reaction of 2-methoxyphenylhydrazine with 4-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, followed by the reaction with triethyl orthoformate and sodium azide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide has been studied for its potential use in various research applications, including as an inhibitor of the enzyme cyclic AMP-dependent protein kinase (PKA). PKA is involved in various cellular processes, including gene expression, metabolism, and cell growth, making it an attractive target for drug development. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-21-12-5-3-2-4-11(12)19-7-10(6-16-19)13(20)17-18-8-14-15-9-18/h2-9H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKOIZKTCFABJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-6-propyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5369358.png)

![9-isobutyryl-1-methyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5369373.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5369375.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B5369390.png)
![N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5369395.png)
![2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369403.png)
![[4-(methylthio)phenyl]{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}methanone](/img/structure/B5369410.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5369420.png)
![2-{5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5369421.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
